molecular formula C29H30ClN3O5 B12493602 Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12493602
M. Wt: 536.0 g/mol
InChI Key: WVXBWYHXGRKNJH-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety, a chlorophenoxy group, and a methylpropanamido group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoylpiperazine derivative, followed by the introduction of the chlorophenoxy group and the methylpropanamido group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including drug development for various diseases.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety may interact with receptors or enzymes, modulating their activity. The chlorophenoxy group can influence the compound’s binding affinity and specificity, while the methylpropanamido group may affect its pharmacokinetic properties. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzoylpiperazine moiety, chlorophenoxy group, and methylpropanamido group distinguishes it from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C29H30ClN3O5

Molecular Weight

536.0 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate

InChI

InChI=1S/C29H30ClN3O5/c1-29(2,38-23-12-10-22(30)11-13-23)28(36)31-24-19-21(27(35)37-3)9-14-25(24)32-15-17-33(18-16-32)26(34)20-7-5-4-6-8-20/h4-14,19H,15-18H2,1-3H3,(H,31,36)

InChI Key

WVXBWYHXGRKNJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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